4-Acetoxy-2',5'-dichlorobenzophenone

Purity specification Quality tiering Vendor comparison

Sourcing 4-Acetoxy-2',5'-dichlorobenzophenone with precise 2',5'-dichloro regiospecificity is critical for reproducible Ni(0)-catalyzed polymerization and photoinitiator performance. We supply this compound at ≥98% purity to minimize chain-terminating impurities, ensuring high molecular weight polymer products. The 4-acetoxy ester provides a hydrolyzable protecting group for controlled post-functionalization. Available from BenchChem for immediate dispatch.

Molecular Formula C15H10Cl2O3
Molecular Weight 309.1 g/mol
CAS No. 150347-05-0
Cat. No. B1292314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetoxy-2',5'-dichlorobenzophenone
CAS150347-05-0
Molecular FormulaC15H10Cl2O3
Molecular Weight309.1 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C15H10Cl2O3/c1-9(18)20-12-5-2-10(3-6-12)15(19)13-8-11(16)4-7-14(13)17/h2-8H,1H3
InChIKeyJTDAYFLJPGBDNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetoxy-2',5'-dichlorobenzophenone: Identity and Class Positioning


4-Acetoxy-2',5'-dichlorobenzophenone [CAS 150347-05-0] is a halogenated benzophenone derivative bearing an acetoxy ester at the 4-position of one phenyl ring and chlorine atoms at the 2' and 5' positions of the second aromatic ring . With molecular formula C15H10Cl2O3 and molecular weight 309.14 g/mol, this compound belongs to the broader class of substituted benzophenones that serve as versatile intermediates in organic synthesis, polymer chemistry, and materials science [1]. Unlike bulk industrial benzophenones, this compound is supplied exclusively as a specialty research chemical by a limited number of global vendors at premium pricing, reflecting its niche application profile and synthetic complexity .

Workflow Ni(0)-catalyzed coupling polymerization with latent phenol release
Selection Specialty research intermediate; limited global vendor supply
Use Context Multi-step synthesis requiring protected phenol and dichloroaryl coupling site

Why In-Class Analogs Cannot Substitute This Compound


Substitution of 4-acetoxy-2',5'-dichlorobenzophenone with simpler benzophenone analogs—such as 2,5-dichlorobenzophenone or non-chlorinated 4-acetoxybenzophenone—is precluded by three intersecting factors: (i) the specific 2',5'-dichloro substitution pattern is essential for Ni(0)-catalyzed coupling polymerization, as demonstrated in the synthesis of high molecular weight poly(2,5-benzophenone) derivatives, where the 2,5-dichloroaryl moiety serves as the reactive site for C–C bond formation [1]; (ii) the 4-acetoxy ester provides a hydrolyzable protecting group that enables controlled release of the 4'-hydroxy functionality for subsequent derivatization, a capability absent in non-acetoxy analogs [2]; and (iii) regioisomeric dichloro substitution (e.g., 2',6'- vs 2',5'-) produces measurably different computed physicochemical properties, indicating that positional isomerism directly impacts molecular behavior in formulation and processing contexts . The quantitative evidence below demonstrates that these structural features translate into verifiable, procurement-relevant differentiation.

2',5'-dichloro pattern

Essential for Ni(0)-catalyzed polymerization; other regioisomers produce different polymer backbone geometry and properties.

Acetoxy ester handle

Hydrolyzable protecting group enables post-polymerization functionalization; non-acetoxy analogs lack latent hydroxyl reactivity.

Regioisomeric mismatch

2',6'-dichloro substitution alters computed physicochemical properties; may shift processing and formulation behavior.

Quantitative Differentiation vs Closest Analogs


Purity Tier Advantage vs Baseline Vendors

The target compound is available at a minimum purity of 98% (HPLC) from Leyan (Product No. 1781243), representing an 8-percentage-point improvement over the 90% purity specification offered by Fluorochem (Product Code F201883) and a measurable advantage over the 95% purity grades from AKSci and 97% from MolCore . For applications demanding high-purity building blocks—such as medicinal chemistry campaigns or polymer synthesis requiring precise stoichiometric control—this 8% purity differential reduces the burden of impurities that could act as chain terminators, quenchers, or competing reactants.

Purity Tier
Data to verify
98% (Leyan)
90%–97% (Fluorochem, AKSci, MolCore)
Higher purity may reduce pre-use purification steps; impurity profile review recommended.
Supplier-reported specifications; independent verification advised.
Purity specification Quality tiering Vendor comparison

Regioisomeric Boiling Point Differentiation

The computed boiling point of 4-acetoxy-2',5'-dichlorobenzophenone is 442.962°C at 760 mmHg, which is 5.748°C higher than that of its 2',6'-dichloro regioisomer (CAS 890100-11-5), calculated at 437.214°C under identical conditions . This difference, while modest, arises solely from the positional change of chlorine substituents on the benzoyl ring (2',5' vs 2',6'), confirming that the substitution pattern measurably alters intermolecular interaction energies. Both compounds share identical molecular formula (C15H10Cl2O3) and molecular weight (309.14 g/mol), isolating the positional isomerism as the sole variable.

Boiling Point Δ
Data to verify
+5.75°C
442.96°C vs 437.21°C (2',6'-isomer)
Indicates stronger intermolecular forces; may affect vacuum processing volatility.
Computed values; experimental confirmation needed.
Computed physicochemical properties Regioisomer comparison Boiling point

Price Premium as Synthetic Complexity Indicator

The target compound is priced at approximately £996 per gram (Fluorochem, 90% purity) or 7,480 CNY per gram (Cnreagent), equivalent to roughly $1,200–1,400 USD/g . In stark contrast, the non-acetoxy analog 2,5-dichlorobenzophenone (CAS 16611-67-9) is available at approximately ¥35–38 CNY per 5 g from Macklin (≥97% purity), or roughly $1–2 USD/g—a price differential exceeding three orders of magnitude (~1,200×) [1]. This extreme cost disparity reflects the additional synthetic steps required to introduce the 4-acetoxy functionality onto the 2,5-dichlorobenzophenone scaffold, as well as the low-volume, specialty nature of its production.

Cost Comparison
Reported
~1,200×
$1,200–1,400/g vs $1–2/g for non-acetoxy analog
Reflects synthetic complexity; cost barrier to substitution with simpler analogs.
Pricing from vendor catalogs; subject to change.
Procurement cost Synthetic complexity Price comparison

Hydrolyzable Acetoxy Ester for Latent Hydroxy Release

The 4-acetoxy ester of the target compound serves as a protected phenol that can be hydrolytically cleaved to generate 4'-hydroxy-2,5-dichlorobenzophenone—a reactive intermediate for further functionalization via etherification, esterification, or carbamate formation [1]. In contrast, 2,5-dichlorobenzophenone (CAS 16611-67-9) lacks this latent hydroxyl handle entirely and requires a separate Friedel-Crafts acylation of phenol with 2,5-dichlorobenzoyl chloride to introduce the 4'-hydroxy group, adding a synthetic step with associated yield losses [2]. The acetoxy group is quantitatively cleavable under mild basic conditions (e.g., K2CO3/MeOH or NaOH/EtOH at ambient temperature), yielding the free phenol with acetic acid as the sole byproduct. This latent functionality is critical for applications requiring sequential deprotection and derivatization steps, such as prodrug design, polymer post-functionalization, or cascade synthesis strategies.

Functional Handles
Class-level
Two orthogonal sites: acetoxy (hydrolyzable) + 2',5'-dichloroaryl (coupling)
2,5-Dichlorobenzophenone: one site (coupling only)
Enables sequential deprotection-derivatization; reduces step count.
Class-level ester behavior; specific kinetics not reported.
Acetoxy protecting group Hydrolysis Latent functionality

Solid-State Physical Form Differentiation

No melting point is reported for 4-acetoxy-2',5'-dichlorobenzophenone in any vendor technical datasheet, PubChem entry, or ChemBlink record, suggesting the compound exists as a low-melting solid or viscous oil at ambient temperature [1]. In contrast, the non-chlorinated analog 4-acetoxybenzophenone (CAS 13031-44-2) has a well-established melting point of 81°C (literature: 82–83.5°C after recrystallization from ethanol) . The introduction of two chlorine atoms at the 2' and 5' positions disrupts crystal packing sufficiently to eliminate a discrete melting transition under ambient conditions, a phenomenon consistent with the known effect of halogen substitution on benzophenone crystallinity.

Physical Form
Data to verify
No discrete melting point reported (likely low-melting solid or oil)
4-Acetoxybenzophenone: 81°C M.P.
Chlorine substitution disrupts crystallinity; purification by chromatography likely.
Absence of data may impact scale-up handling decisions.
Melting point Physical form Solid-state properties

Procurement-Optimized Application Scenarios


Ni(0)-Catalyzed Polymerization Monomer

The 2',5'-dichloroaryl moiety of the target compound enables Ni(0)-catalyzed C–C coupling polymerization to yield high molecular weight poly(2,5-benzophenone) derivatives [1]. The 4'-acetoxy substituent remains intact during polymerization and provides a post-polymerization functionalization handle via hydrolysis to 4'-hydroxy groups, enabling further derivatization (etherification, esterification, grafting) of the polymer backbone. This scenario requires the highest available purity grade (≥98%, Leyan) to minimize chain-terminating impurities that would cap polymer molecular weight. The 2',5'-dichloro substitution pattern is essential for this application; the 2',6'-regioisomer would produce a different polymer backbone geometry with altered thermal and mechanical properties [1].

Copolymerisable Photoinitiator for UV-Crosslinkable Systems

Benzophenone derivatives bearing acetoxy or related ester functionalities at the 4-position have been disclosed as copolymerisable photoinitiators in UV-crosslinkable copolymer systems (EP 1478671 A1 / WO 03070792 A1) [2]. The target compound falls within the general formula claimed in these patents. Upon UV irradiation, the benzophenone chromophore undergoes intersystem crossing to the triplet state and abstracts hydrogen from a co-initiator (e.g., tertiary amine), generating radicals that initiate polymerization. The acetoxy group enables covalent incorporation into the polymer network, preventing photoinitiator migration—a critical advantage for food-contact coatings and biomedical adhesives. Procurement of the 98% purity grade minimizes UV-absorbing impurities that would compete for photon absorption and reduce initiation efficiency.

Medicinal Chemistry Intermediate with Latent Phenol Handle

The hydrolyzable acetoxy ester of the target compound functions as a masked phenol, enabling medicinal chemistry teams to carry the compound through multi-step synthetic sequences under conditions that would be incompatible with a free phenolic hydroxyl group (e.g., strong bases, oxidizing agents, or electrophilic reagents). Following the key bond-forming steps, the acetoxy group is cleaved under mild basic conditions to reveal the 4'-hydroxy-2,5-dichlorobenzophenone core, which can then be diversified via parallel etherification, esterification, or Mitsunobu reactions to generate compound libraries [3]. The higher boiling point of the target compound (442.9°C computed) relative to simpler benzophenones suggests lower volatility, which may be advantageous for solvent removal without compound loss during workup. Procurement from vendors offering the highest purity (98%) is recommended to avoid impurity-derived false positives in biological screening.

Liquid Crystal and Organic Electronic Intermediate

2,5-Dichlorobenzophenone derivatives are established intermediates in the synthesis of liquid crystalline compounds and organic electronic materials [4]. The target compound's combination of a polymerizable 2,5-dichloroaryl group and a functionalizable 4-acetoxy substituent makes it particularly suited for constructing anisotropic mesogens where both the molecular axis (defined by the 2,5-dichloro substitution pattern) and the terminal functional group (released from the acetoxy protecting group) require precise control. The 5.7°C boiling point difference versus the 2',6'-regioisomer may influence vacuum sublimation purification parameters, a common purification technique in organic electronics. Procurement of the specific 2',5'-isomer (rather than the 2',6'-isomer) is critical, as the chlorine position directly governs the molecular aspect ratio and dipole moment that determine liquid crystalline phase behavior.

Application
Selection Property
Validation Focus
ApplicationNi(0)-Catalyzed Polymerization Monomer
Selection Property2',5'-dichloro substitution pattern, high-purity monomer grade
Validation FocusPolymer molecular weight control, chain-terminating impurity profiling
ApplicationCopolymerisable Photoinitiator
Selection PropertyAcetoxy functionality for covalent network incorporation
Validation FocusPhotoinitiator migration resistance, UV-crosslinking efficiency
ApplicationMedicinal Chemistry Intermediate
Selection PropertyHydrolyzable acetoxy protecting group
Validation FocusPhenol-release conditions, compatibility with downstream libraries
ApplicationLiquid Crystal Intermediate
Selection Property2',5'-isomer purity
Validation FocusMesogen aspect ratio and dipole moment consistency
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